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Compound of Interest

Compound Name:
1-(4-Ethylphenyl)isoquinolin-

3(2H)-one

CAS No.: 61561-64-6

Cat. No.: B11865107

Get Quote

Introduction & Mechanism of Action
1-(4-Ethylphenyl)isoquinolin-3(2H)-one belongs to a class of isoquinolinone derivatives

utilized in drug discovery for their ability to bind the nicotinamide pocket of enzymes.

Primary Target (Oncology):PARP-1. The compound acts as a catalytic inhibitor and/or PARP

trapper, preventing DNA single-strand break repair. In cells with Homologous Recombination

(HR) deficiency (e.g., BRCA1/2 mutations), this leads to "synthetic lethality," causing

replication fork collapse and apoptosis.

Secondary Target (Cardiovascular):CYP11B2 (Aldosterone Synthase).[1] Isoquinolin-3-one

cores are privileged scaffolds for CYP11B2 inhibition. Researchers should profile this activity

to assess potential cardiovascular efficacy (antihypertensive) or safety risks

(hypoaldosteronism).
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To comprehensively validate the activity of this compound, a three-tiered cell-based assay

system is recommended:

Target Engagement: Measurement of PARylation levels (PARP activity).

Phenotypic Efficacy: Synthetic lethality viability assays in isogenic cell pairs.

Selectivity/Safety: Aldosterone secretion assay in adrenal cells.

Detailed Protocols
Protocol A: PARP Inhibition Assay (Cellular PARylation)
Objective: Quantify the inhibition of PAR polymer formation in cells following DNA damage

induction.

Materials:

Cell Line: HeLa or MDA-MB-231.

Reagents: Hydrogen Peroxide (H₂O₂), Lysis Buffer (RIPA + Protease/Phosphatase

Inhibitors), Anti-PAR antibody (clone 10H), HRP-conjugated secondary antibody.

Compound: 1-(4-Ethylphenyl)isoquinolin-3(2H)-one (dissolved in DMSO; stock 10 mM).

Workflow:

Seeding: Plate

cells/well in 6-well plates. Incubate overnight.

Treatment: Treat cells with the compound (0.1 nM – 10 µM) for 1 hour.

Control: DMSO (0.1%).

Stimulation: Add 1 mM H₂O₂ for 10 minutes to induce DNA damage and spike PARP activity.

Lysis: Aspirate media, wash with ice-cold PBS, and lyse immediately on ice.

Western Blot:
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Run 20 µg protein on 4-12% SDS-PAGE.

Probe with Anti-PAR antibody (1:1000).

Readout: Loss of the "PAR smear" (high molecular weight smear >100 kDa) indicates

target engagement.

Protocol B: Synthetic Lethality Viability Assay
Objective: Confirm the mechanism of action by demonstrating selective toxicity in HR-deficient

cells.

Materials:

Cell Pairs:

Mutant: MDA-MB-436 (BRCA1 mut) or CAPAN-1 (BRCA2 mut).

Wild-Type (WT): MCF-7 or reconstituted isogenic controls.

Assay: CellTiter-Glo® (Promega) or Clonogenic Survival.

Step-by-Step Protocol:

Preparation: Prepare a 10-point serial dilution of the compound (1:3 dilution, starting at 10

µM).

Seeding: Seed 1,000 cells/well (Mutant) and 800 cells/well (WT) in 96-well white-walled

plates. Note: Mutant cells often grow slower, requiring higher seeding density.

Dosing: Add compound dilutions 24 hours post-seeding. Final DMSO concentration <0.5%.

Incubation: Incubate for 120 hours (5 days). Continuous exposure is critical for PARP

inhibitors to manifest cytotoxicity.

Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.

Analysis: Calculate IC₅₀.
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Success Criteria: The IC₅₀ in Mutant cells should be >10-fold lower than in WT cells (e.g.,

50 nM vs. 1000 nM).

Protocol C: Aldosterone Synthase (CYP11B2) Selectivity
Assay
Objective: Assess off-target activity or primary cardiovascular potential.

Materials:

Cell Line:NCI-H295R (Human adrenocortical carcinoma).

Stimulant: Angiotensin II (Ang II) or Potassium (K+).

Detection: Aldosterone ELISA Kit.

Workflow:

Seeding: Plate H295R cells (

/well) in 24-well plates. Use "Nu-Serum" reduced media.

Starvation: Incubate in serum-free media for 24 hours to reduce basal steroidogenesis.

Treatment: Co-treat cells with:

Stimulant: 10 nM Angiotensin II.

Compound: 1-(4-Ethylphenyl)isoquinolin-3(2H)-one (0.01 – 10 µM).

Incubation: 24 hours.

Collection: Collect supernatant.

Quantification: Measure Aldosterone levels via ELISA.

Selectivity Check: Measure Cortisol levels in the same supernatant. A specific CYP11B2

inhibitor will reduce Aldosterone but spare Cortisol (CYP11B1 activity).
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Data Analysis & Visualization
Pathway Diagram: Mechanism of Action
The following diagram illustrates the synthetic lethality mechanism targeted by this compound.
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Caption: Mechanism of Synthetic Lethality. The compound inhibits PARP, trapping it on DNA. In

BRCA-deficient cells, this leads to toxic double-strand breaks and apoptosis.

Data Summary Table Template
Assay Type Cell Line Readout

Expected IC₅₀
(Potent)

Success
Criteria

Target

Engagement
HeLa (+ H₂O₂) PARylation (WB) < 50 nM

>80% reduction

in PAR smear

Phenotypic MDA-MB-436 Viability (CTG) < 100 nM
>10-fold

selectivity vs. WT

Specificity NCI-H295R
Aldosterone

ELISA

> 1 µM (if PARP

selective)

No effect on

Cortisol

Troubleshooting & Optimization
Solubility: Isoquinolinones can be hydrophobic. Ensure DMSO stock is clear. If precipitation

occurs in media, limit final concentration to 10 µM or use a solubility-enhancing excipient

(e.g., Cyclodextrin).

H₂O₂ Timing: In the PARylation assay, H₂O₂ degrades rapidly. Add it immediately before the

10-minute incubation window.

Cell Density: For the 5-day viability assay, avoid overgrowth in the control wells. If WT cells

reach 100% confluence by day 3, the differential toxicity will be masked. Optimize seeding

density to reach ~80% confluence at day 5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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